4-chlorosulfonylbenzoyl chloride
Overview
Description
4-chlorosulfonylbenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O3S. It is a derivative of benzoic acid where the carboxyl group is substituted with a chlorosulphonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chlorosulfonylbenzoyl chloride can be synthesized through the chlorosulfonation of benzoic acid derivatives. One common method involves the reaction of p-toluenesulfonyl chloride with chromium(VI) oxide in acetic anhydride and acetic acid at room temperature. The mixture is then heated to 40°C for 2 hours, followed by pouring into ice water, filtering, and drying to obtain the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorosulfonation processes using readily available reagents such as sulfur dioxide and chlorine. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-chlorosulfonylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from reactions with this compound include esters, amides, and sulfonyl derivatives, depending on the nature of the reacting nucleophile .
Scientific Research Applications
4-chlorosulfonylbenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-chlorosulfonylbenzoyl chloride involves electrophilic substitution reactions. The chlorosulphonyl group acts as an electrophile, reacting with nucleophiles to form various products. The reaction typically proceeds through the formation of a σ-complex, followed by the elimination of a proton to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-chlorosulfonylbenzoyl chloride include:
Uniqueness
This compound is unique due to its specific reactivity and the presence of both chlorosulphonyl and benzoyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
7516-60-1 |
---|---|
Molecular Formula |
C7H4Cl2O3S |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
4-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H4Cl2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H |
InChI Key |
JYJUMAFOXPQPAU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl |
7516-60-1 | |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.